molecular formula C8H11Br2N B1448479 4-(2-Bromopropyl)pyridine hydrobromide CAS No. 856590-38-0

4-(2-Bromopropyl)pyridine hydrobromide

Cat. No.: B1448479
CAS No.: 856590-38-0
M. Wt: 280.99 g/mol
InChI Key: RUBPTMIAIQUFKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromopropyl)pyridine hydrobromide is a chemical compound with the molecular formula C8H11Br2N. It is a pyridine derivative where a bromopropyl group is attached to the fourth position of the pyridine ring. This compound is widely recognized for its applications in various scientific research fields and industrial processes.

Biochemical Analysis

Biochemical Properties

4-(2-Bromopropyl)pyridine hydrobromide plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further react with other biomolecules, including proteins and nucleic acids . Additionally, this compound can form covalent bonds with amino acids in proteins, potentially altering their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Moreover, it can modulate the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions ultimately lead to alterations in cellular function and behavior.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects on the animals. At higher doses, it can induce toxic or adverse effects, such as liver and kidney damage, neurotoxicity, and immunosuppression . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are detected . These findings highlight the importance of careful dosage selection in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound can undergo oxidative metabolism to form reactive intermediates, which may further react with other cellular components. These metabolic reactions can influence the overall metabolic flux and levels of various metabolites within the cell . Understanding the metabolic pathways of this compound is crucial for predicting its biological effects and potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . For example, this compound may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may be localized to the mitochondria, where it can affect mitochondrial function and energy production . Understanding the subcellular localization of this compound provides insights into its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromopropyl)pyridine hydrobromide typically involves the bromination of 4-propylpyridine. The reaction is carried out using hydrobromic acid and bromine as the brominating agents. The reaction conditions often include a controlled temperature and the use of a solvent such as acetic acid to facilitate the reaction. The product is then purified through recrystallization to obtain the hydrobromide salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromopropyl)pyridine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the bromopropyl group can yield different reduced forms of the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions produce corresponding oxides or reduced forms of the compound.

Scientific Research Applications

4-(2-Bromopropyl)pyridine hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloropropyl)pyridine hydrobromide
  • 4-(2-Iodopropyl)pyridine hydrobromide
  • 4-(2-Fluoropropyl)pyridine hydrobromide

Uniqueness

4-(2-Bromopropyl)pyridine hydrobromide is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various chemical and biological applications.

Properties

IUPAC Name

4-(2-bromopropyl)pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.BrH/c1-7(9)6-8-2-4-10-5-3-8;/h2-5,7H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBPTMIAIQUFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=NC=C1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Bromopropyl)pyridine hydrobromide
Reactant of Route 2
Reactant of Route 2
4-(2-Bromopropyl)pyridine hydrobromide
Reactant of Route 3
Reactant of Route 3
4-(2-Bromopropyl)pyridine hydrobromide
Reactant of Route 4
Reactant of Route 4
4-(2-Bromopropyl)pyridine hydrobromide
Reactant of Route 5
Reactant of Route 5
4-(2-Bromopropyl)pyridine hydrobromide
Reactant of Route 6
Reactant of Route 6
4-(2-Bromopropyl)pyridine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.